Rel-(7aR,11aR)-decahydro-3H-pyrrolo[2,1-j]quinolin-3-one
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Overview
Description
Rel-(7aR,11aR)-decahydro-3H-pyrrolo[2,1-j]quinolin-3-one is a complex heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their unique structural properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(7aR,11aR)-decahydro-3H-pyrrolo[2,1-j]quinolin-3-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde, followed by cyclodehydration, can yield the desired quinoline derivative . Additionally, photocatalytic methods using quinoline-N-oxides have been developed to provide a greener alternative for synthesis .
Industrial Production Methods
Industrial production of quinoline derivatives often employs catalytic systems and green chemistry principles to enhance efficiency and reduce environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly utilized .
Chemical Reactions Analysis
Types of Reactions
Rel-(7aR,11aR)-decahydro-3H-pyrrolo[2,1-j]quinolin-3-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities into the molecule.
Reduction: Reducing agents can be used to convert specific functional groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine, while nucleophilic substitutions may involve alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydrogenated derivatives .
Scientific Research Applications
Rel-(7aR,11aR)-decahydro-3H-pyrrolo[2,1-j]quinolin-3-one has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a catalyst in various reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of Rel-(7aR,11aR)-decahydro-3H-pyrrolo[2,1-j]quinolin-3-one involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication . This inhibition leads to the stabilization of enzyme-DNA complexes, ultimately causing cell death .
Comparison with Similar Compounds
Rel-(7aR,11aR)-decahydro-3H-pyrrolo[2,1-j]quinolin-3-one can be compared with other quinoline derivatives such as:
Quinoline: A simpler structure with similar biological activities.
Isoquinoline: Differing in the position of the nitrogen atom within the ring system.
Cinnoline: Contains an additional nitrogen atom in the ring structure.
Quinoxaline: Features a fused benzene and pyrazine ring system.
These compounds share some common properties but differ in their specific applications and biological activities, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C12H19NO |
---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
(7aR,11aR)-1,2,5,6,7,7a,8,9,10,11-decahydropyrrolo[2,1-j]quinolin-3-one |
InChI |
InChI=1S/C12H19NO/c14-11-6-8-12-7-2-1-4-10(12)5-3-9-13(11)12/h10H,1-9H2/t10-,12-/m1/s1 |
InChI Key |
ZHCQLCSRGQVWKQ-ZYHUDNBSSA-N |
Isomeric SMILES |
C1CC[C@]23CCC(=O)N2CCC[C@H]3C1 |
Canonical SMILES |
C1CCC23CCC(=O)N2CCCC3C1 |
Origin of Product |
United States |
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